molecular formula C16H29N3O5S B6762411 N-(1,9-dioxaspiro[5.5]undecan-4-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide

Cat. No.: B6762411
M. Wt: 375.5 g/mol
InChI Key: QISRZUKFHFGMPQ-UHFFFAOYSA-N
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Description

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[5.5]undecane core, which is a bicyclic system where two rings share a single atom. The presence of an ethylsulfamoyl group and a pyrrolidine-1-carboxamide moiety further adds to its chemical diversity and potential reactivity.

Properties

IUPAC Name

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O5S/c1-2-17-25(21,22)14-3-7-19(12-14)15(20)18-13-4-8-24-16(11-13)5-9-23-10-6-16/h13-14,17H,2-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISRZUKFHFGMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1CCN(C1)C(=O)NC2CCOC3(C2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,9-dioxaspiro[5.5]undecan-4-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a dihalide under basic conditions to form the spiro[5.5]undecane structure. Subsequent functionalization steps introduce the ethylsulfamoyl and pyrrolidine-1-carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylsulfamoyl group, where nucleophiles replace the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,9-dioxaspiro[5.5]undecan-4-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure may enable the compound to bind to enzymes or receptors, modulating their activity. The ethylsulfamoyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,9-dioxaspiro[5.5]undec-4-yl)-6,6-difluoro-1,4-oxazepane-4-carboxamide
  • 1,7-dioxaspiro[5.5]undecane

Uniqueness

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide stands out due to its combination of a spirocyclic core with an ethylsulfamoyl and pyrrolidine-1-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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